3,4-Dibromo-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-nitropyridin-2-amine: is a chemical compound with the molecular formula C₅H₄Br₂N₃O₂. It belongs to the pyridine family and contains bromine and nitro functional groups. The compound’s structure consists of a pyridine ring substituted with two bromine atoms and a nitro group at specific positions .
Preparation Methods
The synthesis of 3,4-Dibromo-5-nitropyridin-2-amine involves Suzuki cross-coupling reactions. Here are the key steps:
- Starting material: 5-bromo-2-methylpyridin-3-amine (also known as 2-amino-5-bromo-3-nitropyridine ).
- Reaction: Palladium-catalyzed Suzuki cross-coupling with various arylboronic acids.
- Yield: Moderate to good yield of novel pyridine derivatives.
- Reaction pathway: Direct coupling or via N-[5-bromo-2-methylpyridine-3-yl]acetamide .
Chemical Reactions Analysis
3,4-Dibromo-5-nitropyridin-2-amine: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility in synthetic chemistry.
Scientific Research Applications
This compound finds applications in several fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Biology: It may serve as a probe in biological studies or as a building block for designing bioactive molecules.
Industry: Its derivatives could be useful in materials science, liquid crystals, or other industrial applications.
Mechanism of Action
The exact mechanism by which 3,4-Dibromo-5-nitropyridin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyridine derivatives. Its uniqueness lies in the combination of bromine and nitro substituents, which affect its properties and reactivity.
Properties
Molecular Formula |
C5H3Br2N3O2 |
---|---|
Molecular Weight |
296.90 g/mol |
IUPAC Name |
3,4-dibromo-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChI Key |
CITZWNLALQJRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.